molecular formula C13H15NO4 B1660079 2-[hydroxy-(4-nitrophenyl)methyl]cyclohexan-1-one CAS No. 71444-29-6

2-[hydroxy-(4-nitrophenyl)methyl]cyclohexan-1-one

Cat. No.: B1660079
CAS No.: 71444-29-6
M. Wt: 249.26 g/mol
InChI Key: LWDGESCTOIIBJJ-UHFFFAOYSA-N
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Description

2-[hydroxy-(4-nitrophenyl)methyl]cyclohexan-1-one is a chemical compound with the molecular formula C13H15NO4. It is characterized by the presence of a cyclohexanone ring substituted with a hydroxy group and a nitrophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[hydroxy-(4-nitrophenyl)methyl]cyclohexan-1-one typically involves the reaction of cyclohexanone with 4-nitrobenzaldehyde in the presence of a base. The reaction proceeds through an aldol condensation mechanism, followed by a reduction step to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and a base like sodium hydroxide .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

2-[hydroxy-(4-nitrophenyl)methyl]cyclohexan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[hydroxy-(4-nitrophenyl)methyl]cyclohexan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[hydroxy-(4-nitrophenyl)methyl]cyclohexan-1-one as a fluorescent sensor involves the binding of cadmium ions to the hydroxy and nitrophenyl groups. This binding induces a change in the electronic structure of the compound, leading to an increase in fluorescence intensity. The molecular targets include cadmium ions, and the pathway involves the formation of a complex between the compound and the metal ion .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[hydroxy-(4-nitrophenyl)methyl]cyclohexan-1-one is unique due to its specific combination of functional groups, which confer distinct fluorescence properties and selective binding to cadmium ions. This makes it particularly valuable in applications requiring sensitive and selective detection of cadmium .

Properties

IUPAC Name

2-[hydroxy-(4-nitrophenyl)methyl]cyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c15-12-4-2-1-3-11(12)13(16)9-5-7-10(8-6-9)14(17)18/h5-8,11,13,16H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWDGESCTOIIBJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C(C1)C(C2=CC=C(C=C2)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60299478, DTXSID40991842
Record name 2-(hydroxy(4-nitrophenyl)methyl)cyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60299478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[Hydroxy(4-nitrophenyl)methyl]cyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40991842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71444-29-6, 71444-30-9
Record name NSC131013
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131013
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC131009
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131009
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(hydroxy(4-nitrophenyl)methyl)cyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60299478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[Hydroxy(4-nitrophenyl)methyl]cyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40991842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[hydroxy-(4-nitrophenyl)methyl]cyclohexan-1-one
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2-[hydroxy-(4-nitrophenyl)methyl]cyclohexan-1-one

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